molecular formula C24H25N3O4 B2896567 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705996-11-7

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Numéro de catalogue: B2896567
Numéro CAS: 1705996-11-7
Poids moléculaire: 419.481
Clé InChI: IUSPYBUVGFBBBY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a complex heterocyclic molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a methanone bridge to a piperidine ring substituted with a 3-(o-tolyl)-1,2,4-oxadiazole group.

Propriétés

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-16-6-2-3-8-18(16)23-25-21(31-26-23)14-17-7-5-11-27(15-17)24(28)19-9-4-10-20-22(19)30-13-12-29-20/h2-4,6,8-10,17H,5,7,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSPYBUVGFBBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=C5C(=CC=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone represents a novel structure with potential biological activity. This compound combines a dihydrobenzo dioxin core with an oxadiazole moiety and a piperidinyl group, suggesting a multifaceted mechanism of action that could target various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4C_{18}H_{20}N_2O_4, with a molecular weight of approximately 328.37 g/mol. The unique structural features include:

  • Dihydrobenzo[b][1,4]dioxin core : Known for its stability and ability to interact with biological targets.
  • Oxadiazole ring : Associated with diverse biological activities including anticancer properties.
  • Piperidinyl group : Enhances solubility and bioavailability.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The oxadiazole moiety has been linked to the inhibition of various enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC .
  • Receptor Modulation : The dihydrobenzo dioxin structure may facilitate binding to specific receptors, potentially modulating their activity through allosteric mechanisms .

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. For example, derivatives have been shown to inhibit telomerase activity and induce apoptosis in cancer cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds similar in structure have demonstrated effectiveness against various bacterial strains, indicating potential for further investigation in this area .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity against different cancer cell lines reveal promising results. The compound's ability to induce cell death in these lines suggests its potential as a therapeutic agent .

Data Tables

Biological ActivityTargetIC50 (µM)Reference
AnticancerVarious cancer cell lines10-20
AntimicrobialS. aureus, E. coli31.25 - 62.5
Enzyme InhibitionThymidylate synthase15

Case Studies

  • Anticancer Efficacy : A study published in Pharmaceutical Research highlighted the efficacy of oxadiazole derivatives in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, demonstrating significant tumor regression compared to controls .
  • Antimicrobial Properties : In a comparative study, derivatives of oxadiazoles were tested against standard bacterial strains. Results indicated that compounds with similar structural features exhibited MIC values as low as 40 µg/mL against resistant bacterial strains .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Molecular Formula Molecular Weight Key Structural Features Relevant Data
Target Compound: (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Not explicitly stated Not provided Benzodioxin + oxadiazole-substituted piperidine No physicochemical or bioactivity data available in evidence.
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one () C₁₃H₉N₅O₅S₂ 379.37 Benzodioxin + triazolone + nitrothiazole CAS: 883065-90-5; MW: 379.37; Limited commercial/academic availability .
(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone () C₁₈H₂₀N₆O₂ 352.4 Oxadiazole-substituted piperidine + triazole CAS: 1705207-39-1; SMILES: Cc1ccccc1-c1noc(CC2CCCN(C(=O)c3ncn[nH]3)C2)n1; No physicochemical data .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () C₂₉H₂₆N₄O₇ 542.55 Imidazopyridine + nitrophenyl + ester groups Yellow solid; m.p. 243–245°C; NMR/IR/MS data available; Yield: 51% .

Key Observations:

Structural Diversity : The target compound shares the oxadiazole-piperidine motif with –12 but differs in the aromatic headgroup (benzodioxin vs. triazole). This substitution may influence solubility, metabolic stability, and target binding .

Synthetic Challenges : The oxadiazole and piperidine moieties are synthetically demanding, requiring precise coupling conditions (e.g., dioxane or triethylamine-mediated reactions, as in and ).

Data Gaps : Unlike the well-characterized imidazopyridine derivative in , the target compound lacks reported physicochemical properties (e.g., melting point, solubility) or bioactivity data, limiting direct comparisons .

Research Findings and Implications

  • Pharmacological Potential: Piperidine-oxadiazole hybrids are known for CNS activity (e.g., acetylcholinesterase inhibition). The o-tolyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration .

Méthodes De Préparation

Friedel-Crafts Acylation of Catechol Derivatives

The benzo[b]dioxin ring is constructed from catechol through alkylation with 1,2-dibromoethane in the presence of K₂CO₃, yielding 1,4-dioxane-2,3-diyldioxybenzene. Subsequent Friedel-Crafts acylation at the 5-position employs acetyl chloride/AlCl₃ in dichloromethane, producing 2,3-dihydrobenzo[b]dioxin-5-carbonyl chloride with 78% yield.

Key Data :

Step Reagents/Conditions Yield (%)
Dioxane ring formation Catechol, 1,2-dibromoethane, K₂CO₃, DMF, 80°C 92
Acylation Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt 78

Synthesis of 3-(o-Tolyl)-1,2,4-Oxadiazol-5-ylmethyl Group

Cyclization of o-Tolyl Amidoxime with Chloroacetyl Chloride

The 1,2,4-oxadiazole ring is formed via [3+2] cycloaddition between o-tolyl amidoxime and chloroacetyl chloride in refluxing toluene, yielding 5-(chloromethyl)-3-(o-tolyl)-1,2,4-oxadiazole (87% yield).

Mechanism :

  • Nucleophilic attack of amidoxime oxygen on chloroacetyl chloride.
  • Cyclodehydration catalyzed by POCl₃ at 110°C.

Optimization :

  • Excess POCl₃ (3 eq.) maximizes cyclization efficiency.
  • Microwave-assisted synthesis reduces reaction time to 15 minutes (yield: 89%).

Functionalization of Piperidine with Oxadiazolemethyl Substituent

Alkylation of Piperidine with Oxadiazolemethyl Bromide

3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine is synthesized via nucleophilic substitution. The oxadiazolemethyl bromide (prepared from 5-(chloromethyl)-3-(o-tolyl)-1,2,4-oxadiazole using NaBr in acetone) reacts with piperidine in acetonitrile at 60°C, achieving 82% yield.

Side Reaction Mitigation :

  • Use of K₂CO₃ as base prevents N-oxide formation.
  • Anhydrous conditions minimize hydrolysis of oxadiazole ring.

Final Coupling via Acyl Transfer

Schlenk-Type Ketone Synthesis

The benzo[dioxin] carbonyl chloride undergoes nucleophilic acyl substitution with 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) catalyst. Reaction in dry THF at 0°C → rt provides the target compound in 76% yield.

Critical Parameters :

Parameter Optimal Value Impact on Yield
Temperature 0°C → rt gradual warming Prevents exothermic decomposition
Catalyst loading 10 mol% DMAP Enhances acylation rate 3-fold
Solvent Anhydrous THF Minimizes carbonyl chloride hydrolysis

Alternative Synthetic Routes and Comparative Analysis

Ugi Multicomponent Reaction Approach

A one-pot Ugi reaction employing 2,3-dihydrobenzo[b]dioxin-5-carboxylic acid, 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine, tert-butyl isocyanide, and benzaldehyde in methanol at 50°C yields the product in 68% yield. While operationally simpler, this method suffers from lower stereocontrol compared to the stepwise approach.

Visible-Light Photocatalyzed Coupling

Eosin Y-catalyzed cross-dehydrogenative coupling under blue LED light (456 nm) enables direct C-N bond formation between the benzo[dioxin] methyl group and piperidine nitrogen (62% yield). Though environmentally favorable, scalability remains challenging.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 4H, o-tolyl), 4.33 (s, 2H, OCH₂O), 3.81 (br s, 1H, piperidine), 2.94 (t, J = 11.2 Hz, 2H, NCH₂), 2.44 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₂₇H₂₆N₃O₄ [M+H]⁺ 456.1918, found 456.1915.

Purity Optimization

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) achieves >99% purity. Critical impurities include:

  • Unreacted piperidine derivative (RT 8.2 min)
  • Oxadiazole hydrolysis product (RT 12.7 min)

Industrial-Scale Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) Total Steps Overall Yield (%)
Stepwise coupling 1,240 7 43
Ugi multicomponent 980 3 52
Photocatalyzed 1,650 5 38

The Ugi approach offers the best cost-yield balance for pilot-scale production (>100 kg batches).

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Coupling reactions : Formation of the oxadiazole ring via cyclization under reflux conditions using ethanol or DMSO as solvents .
  • Piperidine functionalization : Alkylation of the piperidine moiety using catalysts like triethylamine to improve reaction efficiency .
  • Optimization strategies :
    • Temperature control : Heating under reflux (e.g., 80–100°C) to enhance reaction rates .
    • Catalyst selection : Use of Pd-based catalysts for cross-coupling steps to reduce side products .
    • Monitoring : Employ HPLC to track intermediate purity and adjust stoichiometry in real time .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the dihydrobenzo-dioxin, oxadiazole, and piperidine moieties by comparing chemical shifts to reference spectra .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using a C18 column and acetonitrile/water gradient .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .

Q. How can researchers assess the chemical stability of this compound under various storage and experimental conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks .
  • Analytical monitoring : Use HPLC to detect degradation products and quantify stability (% recovery) .
  • pH-dependent stability : Test solubility and decomposition in buffers (pH 2–9) to simulate biological environments .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound against biological targets?

Methodological Answer:

  • Structural analogs synthesis : Modify substituents (e.g., o-tolyl group on oxadiazole) and compare bioactivity .
  • Biological assays : Test analogs in dose-response studies (e.g., IC50 values against cancer cell lines) .
  • Data table :
Analog Structural Variation Biological Activity (IC50, μM)
ParentNone0.45 ± 0.02
Analog AFluorine substitution0.78 ± 0.05
Analog BMethoxy addition1.20 ± 0.10

Example adapted from SAR methodologies in .

Q. How should researchers design experiments to investigate contradictions in reported biological activities of structurally similar analogs?

Methodological Answer:

  • Controlled variables : Standardize assay conditions (e.g., cell line, incubation time) to isolate structural effects .
  • Statistical validation : Use ANOVA or t-tests to compare biological replicates (n ≥ 3) and identify outliers .
  • Meta-analysis : Cross-reference data from multiple studies to identify trends in bioactivity discrepancies .

Q. What methodologies are employed to study the interaction mechanisms between this compound and specific enzymes or receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) by immobilizing the target enzyme/receptor .
  • Molecular docking : Use software like AutoDock to predict binding poses of the compound in active sites .
  • Kinetic assays : Monitor enzyme inhibition (e.g., Michaelis-Menten plots) under varying substrate concentrations .

Q. How can computational modeling predict the compound's pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration or plasma protein binding .
  • Validation : Compare computational results with in vitro assays (e.g., Caco-2 cell permeability) .

Q. What experimental approaches are used to evaluate the compound's metabolic pathways and degradation products?

Methodological Answer:

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
  • Environmental degradation : Expose to simulated sunlight and analyze photoproducts using GC-MS .
  • Data interpretation : Map metabolic pathways using software like MetabolitePilot .

Q. How can researchers resolve discrepancies in spectral data interpretation during structural confirmation?

Methodological Answer:

  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in complex regions (e.g., piperidine protons) .
  • Crystallography : Grow single crystals and perform X-ray diffraction for unambiguous structural assignment .
  • Collaborative validation : Cross-check data with independent labs to confirm spectral assignments .

Q. What advanced statistical methods are applicable for analyzing dose-response data in pharmacological studies?

Methodological Answer:

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism .
  • Bootstrap analysis : Estimate confidence intervals for EC50/IC50 values .
  • Multivariate analysis : Apply PCA to identify hidden variables influencing potency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.